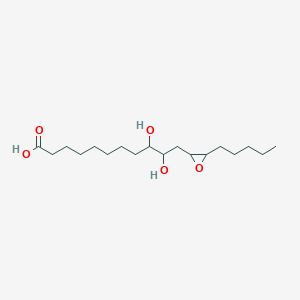
9,10-Dihydroxy-12,13-epoxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroxy-12,13-epoxyoctadecanoate is a hydroxy fatty acid.
Wissenschaftliche Forschungsanwendungen
Hydrolysis and Industrial Applications
- Hydrolysis with Alumina : A study demonstrated that the epoxide derivative of oleic acid, methyl 9,10-epoxyoctadecanoate, undergoes hydrolysis when exposed to alumina, leading to the formation of polyhydroxy materials. These materials have potential for several industrial applications (Piazza, Nuñez, & Foglia, 2003).
Epoxyoctadecanoic Acid in Plant Cutins and Suberins
- Presence in Plant Polymers : Epoxy acids, including 9,10-epoxyoctadecanoic acid, are significant constituents of plant cutins and suberins. They can comprise up to 60% of the total monomers in some polymers, indicating their importance in plant biology (Holloway & Deas, 1973).
Epoxyoctadecanoic Acids in PVC Stabilization
- Poly(vinyl chloride) Stabilization : The role of methyl 9,10-epoxyoctadecanoate in stabilizing poly(vinyl chloride) (PVC) has been examined, showcasing its transformation products and mechanisms in heat-processed PVC (Gilbert & Startin, 1980).
Role in Biological Functions and Disease States
- Biological Significance : Linoleic acid metabolites like 9,10-epoxyoctadecenoic acid and related compounds have been studied for their roles in cytotoxic processes, immune response, and brown adipose tissue activation, among other functions (Hildreth, Kodani, Hammock, & Zhao, 2020).
Synthesis and Transformation
- Synthesis Approaches : Research has focused on synthesizing variants of epoxyoctadecanoic acids, demonstrating methods and potential applications in different fields. Studies have shown the synthesis from various sources, including castor oil, and detailed the transformation products and mechanisms (Mhaskar & Mani, 1994).
Eigenschaften
Produktname |
9,10-Dihydroxy-12,13-epoxyoctadecanoate |
|---|---|
Molekularformel |
C18H34O5 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
9,10-dihydroxy-11-(3-pentyloxiran-2-yl)undecanoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-11-16-17(23-16)13-15(20)14(19)10-8-5-4-6-9-12-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22) |
InChI-Schlüssel |
ZOMBDDWLMOSVKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(O1)CC(C(CCCCCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



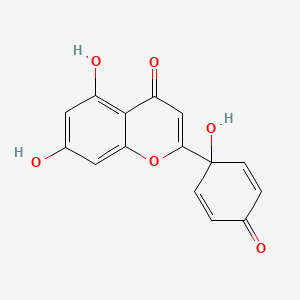
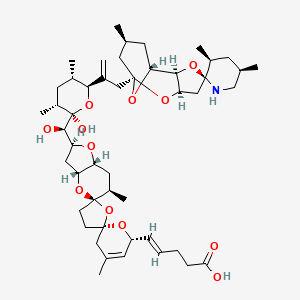
![Heptyl 8-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]octanoate](/img/structure/B1247592.png)
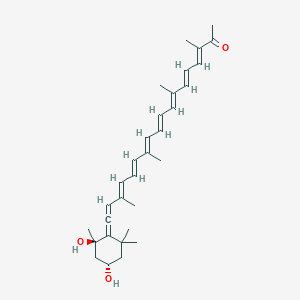
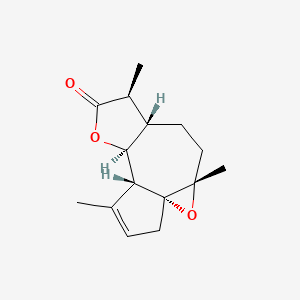
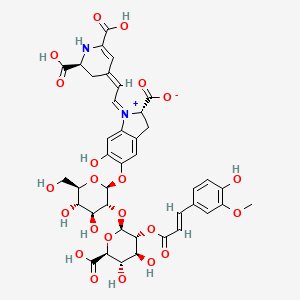
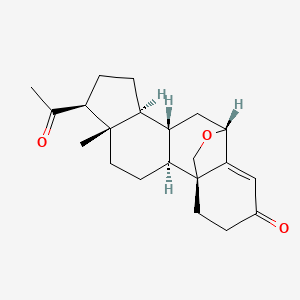
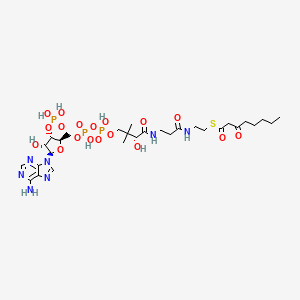
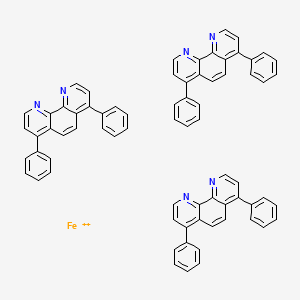
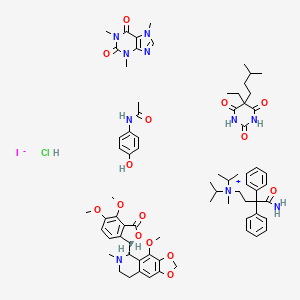
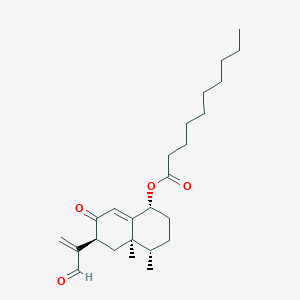
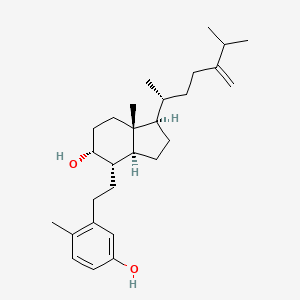
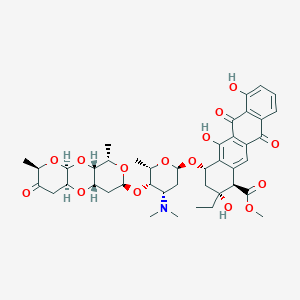
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]propanamide](/img/structure/B1247612.png)